molecular formula C19H22O5 B2557849 3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 858753-23-8

3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2557849
CAS No.: 858753-23-8
M. Wt: 330.38
InChI Key: JUBVHMXVQKLSAG-UHFFFAOYSA-N
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Description

3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound characterized by a chromenyl core with diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized through a multi-step organic synthesis process involving key intermediates. The initial step involves the synthesis of the chromenyl core, followed by the introduction of the dimethyl groups and the 3-methylbut-2-en-1-yl ether group under controlled conditions. Typical reaction conditions include the use of strong bases, controlled temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: : Industrial production generally scales up the laboratory synthesis methods. Advanced techniques such as continuous flow synthesis can be employed to optimize yield and purity. These methods ensure high efficiency, consistency, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: : 3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid undergoes various chemical reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions: : The compound interacts with reagents like oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). Conditions typically involve controlled temperatures, inert atmospheres, and specific solvent systems to guide the reactions.

Major Products Formed: : Major products include derivatives that retain the chromenyl core but exhibit variations in the attached functional groups. These products can be used as intermediates in further chemical synthesis or as active compounds in various applications.

Scientific Research Applications

Chemistry: : Used as a reagent and intermediate in organic synthesis, particularly in the development of novel compounds with potential utility in pharmaceuticals and materials science.

Biology: : Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with biological macromolecules makes it a subject of interest for drug development and molecular biology research.

Medicine: : Investigated for its therapeutic potential in treating diseases due to its bioactive properties. Research includes its role in modulating biological pathways and its efficacy in preclinical models.

Industry: : Applied in the development of new materials with specific electronic, photonic, or mechanical properties. Its unique structure lends itself to innovative applications in materials science and engineering.

Mechanism of Action

Molecular Targets and Pathways: : The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and nucleic acids. These interactions often modulate key biological pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid stands out due to its unique combination of functional groups and the presence of the chromenyl core. Similar compounds include other derivatives of chromenyl propanoic acids, each varying in their substituents which confer different chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-11(2)9-10-23-16-7-5-14-12(3)15(6-8-17(20)21)19(22)24-18(14)13(16)4/h5,7,9H,6,8,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBVHMXVQKLSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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